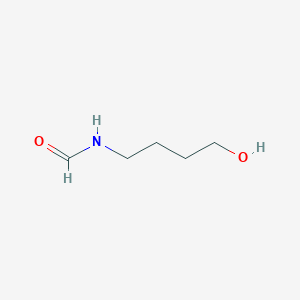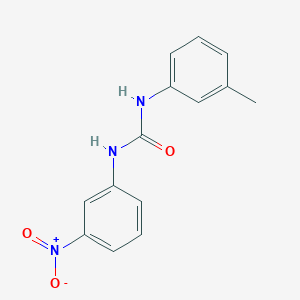
N-(3-Methylphenyl)-N'-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a 3-methylphenyl group and a 3-nitrophenyl group attached to the nitrogen atoms, making it a substituted urea.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 3-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
化学反应分析
Types of Reactions
N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Reduction: 3-amino-N-(3-methylphenyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
N-(3-Methylphenyl)-N’-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.
N-(2-Methylphenyl)-N’-(3-nitrophenyl)urea: Similar structure but with the methyl group in the ortho position.
Uniqueness
N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The meta positions of these groups can lead to different steric and electronic effects compared to other positional isomers.
属性
CAS 编号 |
13143-38-9 |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-2-5-11(8-10)15-14(18)16-12-6-3-7-13(9-12)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChI 键 |
FDXXISXKXKUWAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


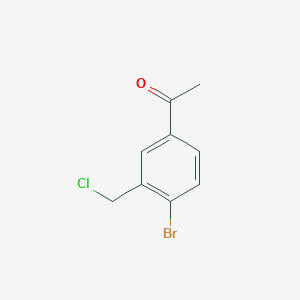
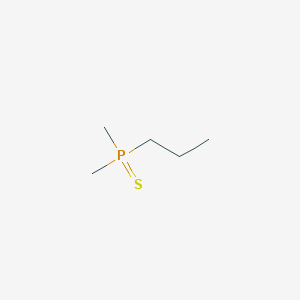

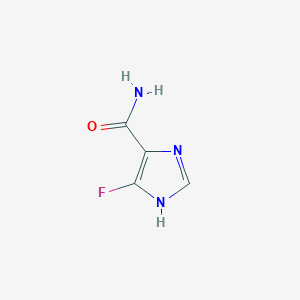
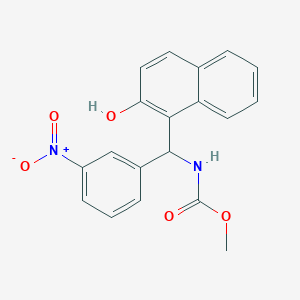
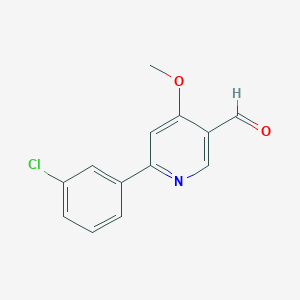
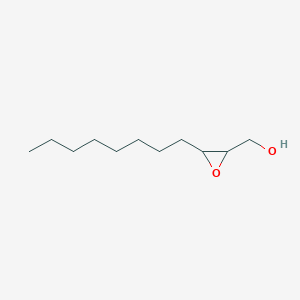
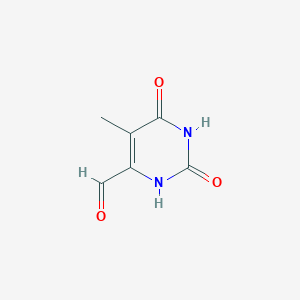
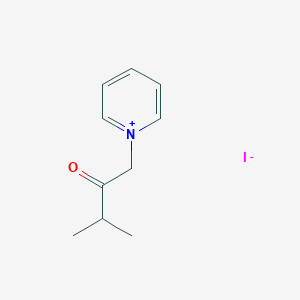

![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
